molecular formula C13H18O3 B048224 2-Methylpentan-2-YL benzenecarboperoxoate CAS No. 124350-67-0

2-Methylpentan-2-YL benzenecarboperoxoate

Cat. No.: B048224
CAS No.: 124350-67-0
M. Wt: 222.28 g/mol
InChI Key: WXDJDZIIPSOZAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentan-2-YL benzenecarboperoxoate can be synthesized through the reaction of 2-methylpentan-2-ol with benzenecarboperoxoic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-YL benzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

2-Methylpentan-2-YL benzenecarboperoxoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-YL benzenecarboperoxoate involves the generation of free radicals. These free radicals initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymer chains. The compound’s molecular targets include unsaturated hydrocarbons and other reactive species in the reaction mixture .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl peroxybenzoate
  • tert-Amyl peroxybenzoate
  • tert-Octyl peroxybenzoate

Comparison

Compared to similar compounds, 2-Methylpentan-2-YL benzenecarboperoxoate offers unique advantages in terms of its stability and reactivity. Its molecular structure allows for efficient initiation of polymerization reactions, making it a preferred choice in certain industrial applications .

Properties

IUPAC Name

2-methylpentan-2-yl benzenecarboperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-10-13(2,3)16-15-12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJDZIIPSOZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)OOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595601
Record name 2-Methylpentan-2-yl benzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124350-67-0
Record name 2-Methylpentan-2-yl benzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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